7-[(4-Fluorophenyl)(pyrimidin-2-ylamino)methyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- is a complex organic compound with the molecular formula C20H15FN4O. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- typically involves the reaction of 8-hydroxyquinoline with 4-fluorobenzaldehyde and 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of yield, reaction time, and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: This compound is being explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. Additionally, it can bind to certain receptors in cancer cells, inhibiting their growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-[(4-Fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol
- 7-{(2-Fluorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
Uniqueness
Compared to similar compounds, 8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- exhibits unique properties due to the presence of the pyrimidinylamino group, which enhances its biological activity and specificity. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
308294-73-7 |
---|---|
Molekularformel |
C20H15FN4O |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
7-[(4-fluorophenyl)-(pyrimidin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H15FN4O/c21-15-7-4-14(5-8-15)17(25-20-23-11-2-12-24-20)16-9-6-13-3-1-10-22-18(13)19(16)26/h1-12,17,26H,(H,23,24,25) |
InChI-Schlüssel |
LYEBONJOTDUHOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)F)NC4=NC=CC=N4)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.